molecular formula C8H9F3N2O4 B11524003 ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate

ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate

Cat. No.: B11524003
M. Wt: 254.16 g/mol
InChI Key: QXCXNOHFLJAKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate is a compound of interest in various fields of chemistry and biology due to its unique structural features and reactivity. This compound contains a cyano group, a trifluoromethyl group, and a hydroxyalaninate moiety, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted amines under solvent-free conditions or in the presence of a base such as sodium ethoxide in ethanol . The reaction is usually carried out at elevated temperatures, around 70°C, and may require stirring for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate is unique due to the presence of both the trifluoromethyl and hydroxyalaninate moieties, which confer distinct reactivity and biological properties. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various applications in scientific research .

Properties

Molecular Formula

C8H9F3N2O4

Molecular Weight

254.16 g/mol

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C8H9F3N2O4/c1-2-17-6(15)7(16,8(9,10)11)13-5(14)3-4-12/h16H,2-3H2,1H3,(H,13,14)

InChI Key

QXCXNOHFLJAKRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)CC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.